methyl (E)-3-(2-fluorophenyl)prop-2-enoate
Overview
Description
Molecular Structure Analysis
The molecular structure of “methyl (E)-3-(2-fluorophenyl)prop-2-enoate” is not explicitly provided in the search results .Physical and Chemical Properties Analysis
Some physical and chemical properties like melting point, boiling point, and density of “this compound” can be found in chemical databases .Scientific Research Applications
Fluorescent Chemosensors
Methyl (E)-3-(2-fluorophenyl)prop-2-enoate and related compounds have been investigated for their potential applications as fluorescent chemosensors. 4-Methyl-2,6-diformylphenol (DFP), a compound with similar structural motifs, demonstrates the ability to develop chemosensors for detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors underscore the potential of structurally related compounds, like this compound, in the development of new chemosensors for various analytical applications (Roy, 2021).
Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate, a compound related to this compound, has been recognized for its bioactive precursor role in organic synthesis, contributing to a variety of pharmacological activities. Its versatility as a substrate and its significance in the synthesis of medical products highlight the importance of similar compounds in drug development and synthesis. The comprehensive review of synthetic routes and pharmaceutical applications demonstrates the critical role of these compounds in advancing medical research (Farooq & Ngaini, 2019).
Biophysical and Biomedical Applications
The development of novel imaging techniques and the exploration of fluorophores, including compounds similar to this compound, have provided insights into their potential biophysical and biomedical applications. Methylene blue, for instance, has been utilized for intraoperative fluorescent imaging, demonstrating the versatility of fluorophoric compounds in medical diagnostics and treatment. This underscores the broader potential of this compound in enhancing diagnostic techniques and therapeutic strategies (Cwalinski et al., 2020).
Environmental and Green Chemistry
The study of fluoroalkylation reactions, particularly in aqueous media, highlights the environmental significance of compounds like this compound. These studies emphasize the need for environmentally friendly methods to incorporate fluorinated groups into target molecules, which is crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The push towards green chemistry practices in fluoroalkylation reactions showcases the potential environmental applications and the importance of sustainable approaches in chemical synthesis (Song et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
methyl (E)-3-(2-fluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGMSNMENPDWJB-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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